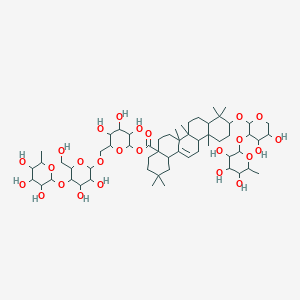

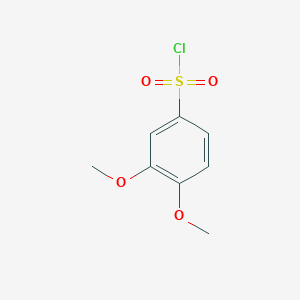

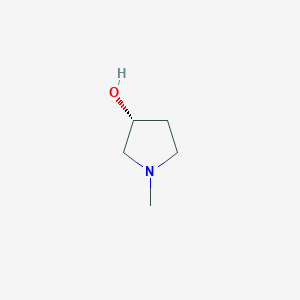

![molecular formula C10H16N6Na3O14P3 B031409 Trisodiumguanosin-5'-[beta,gamma-Imido]triphosphat CAS No. 148892-91-5](/img/structure/B31409.png)

Trisodiumguanosin-5'-[beta,gamma-Imido]triphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is a synthetic analog of guanosine triphosphate. It is a non-hydrolyzable compound that binds and irreversibly activates G proteins. This compound is widely used in biochemical and physiological studies due to its stability and ability to mimic natural guanosine triphosphate in various biological processes .

Wissenschaftliche Forschungsanwendungen

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is extensively used in scientific research due to its ability to mimic natural guanosine triphosphate. Some of its key applications include:

Chemistry: Used in studies involving GTP-binding proteins to understand their structure and function.

Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.

Medicine: Utilized in drug discovery and development to study the effects of GTP-binding proteins in various diseases.

Industry: Applied in the production of biochemical reagents and diagnostic kits

Wirkmechanismus

- Role of Targets : Notably, it activates signal transducing G proteins, which play crucial roles in various cellular processes. These processes include proliferation, differentiation, and the activation of intracellular kinase cascades .

- Upon binding to its targets, 5’-GTP trisodium salt modulates their activity. For instance:

- It regulates proliferation and apoptosis by influencing the hydrolysis of GTP by small GTPases such as Ras and Rho .

- It competitively inhibits ribosome-dependent GTPase, affecting the translocation step in protein synthesis .

- It forms stabilized complexes with the α-subunit of the signal receptor particle (SRP) during protein translocation through membranes .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate binds and irreversibly activates G proteins . It is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .

Cellular Effects

The effects of Trisodium guanosine 5’-[beta,gamma-imido]triphosphate on various types of cells and cellular processes are profound. It influences cell function by modulating G proteins involved in cell signaling, protein synthesis, and other metabolic processes .

Molecular Mechanism

At the molecular level, Trisodium guanosine 5’-[beta,gamma-imido]triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Since a cycle of GTP binding, hydrolysis, and release is required for the initiation of protein translocation across the endoplasmic reticulum, Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is often used in studies of protein synthesis .

Temporal Effects in Laboratory Settings

It is known that it is a non-hydrolyzable analog of GTP , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is involved in the GTP metabolic pathway . It interacts with G proteins and influences metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is synthesized by replacing the oxygen atom in the triphosphate group of guanosine triphosphate with an imido group (NH). This modification makes the compound non-hydrolyzable. The synthesis involves the use of guanosine triphosphate as the starting material, which undergoes a series of chemical reactions to introduce the imido group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of trisodium guanosine 5’-[beta,gamma-imido]triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate primarily undergoes binding reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its stable imido group. The compound is resistant to hydrolysis, making it a valuable tool in studies involving GTP-binding proteins .

Common Reagents and Conditions

The compound is used in various biochemical assays where it is incubated with G proteins under physiological conditions. The binding reactions typically occur in aqueous solutions at neutral pH and physiological temperatures. Common reagents used in these assays include buffers, salts, and other components that mimic the cellular environment .

Major Products Formed

Since trisodium guanosine 5’-[beta,gamma-imido]triphosphate is non-hydrolyzable, it does not form any major products through chemical reactions. Its primary role is to bind and activate G proteins, which then participate in various cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is unique due to its non-hydrolyzable nature, which makes it a valuable tool in biochemical studies. Similar compounds include:

Guanosine 5’-triphosphate trisodium salt: A natural form of guanosine triphosphate that is hydrolyzable.

Guanosine 5’-[beta,gamma-methylene]triphosphate: Another non-hydrolyzable analog of guanosine triphosphate with a methylene group replacing the oxygen atom.

Guanosine 5’-[beta,gamma-thio]triphosphate: A non-hydrolyzable analog with a sulfur atom replacing the oxygen atom .

These compounds share similar properties but differ in their stability and specific applications in research.

Eigenschaften

CAS-Nummer |

148892-91-5 |

|---|---|

Molekularformel |

C10H16N6Na3O14P3 |

Molekulargewicht |

606.16 g/mol |

IUPAC-Name |

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate |

InChI |

InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI-Schlüssel |

AVHZFABRVPIWCT-ZVQJTLEUSA-K |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+] |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

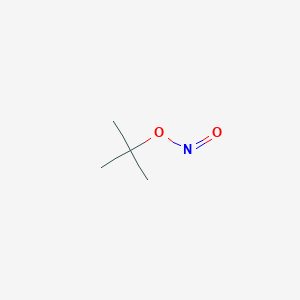

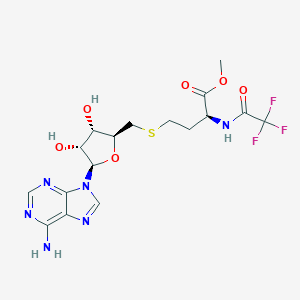

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)